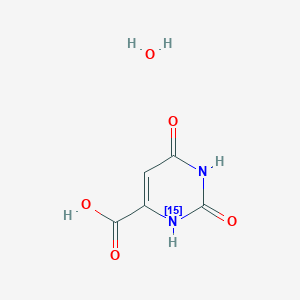

Orotic Acid-15N Monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .

Synthesis Analysis

Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .

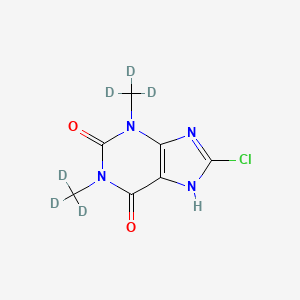

Molecular Structure Analysis

The molecular formula of Orotic Acid-15N Monohydrate is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .

Chemical Reactions Analysis

Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .

Physical And Chemical Properties Analysis

Orotic Acid-15N Monohydrate has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .

Aplicaciones Científicas De Investigación

Stem Cell Proliferation

Orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . Some of the analogs exhibit a moderate effect on the proliferation rate . This application is particularly useful in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Structure-Directing Role in Hydrates

Orotic acid monohydrate and its lithium and magnesium hydrate salts have been studied using NMR crystallography . This research provides valuable insights into the structure-directing role of water molecules in these hydrates . Understanding the hydration/dehydration behavior of these hydrates can have implications in various stages of manufacturing, processing, or storing of chemical compounds .

Intermediate in Biosynthesis of Pyrimidine

Orotic acid serves as an intermediate in the biosynthesis of pyrimidine , which is an essential component of DNA and RNA . This makes it crucial in genetic research and understanding the fundamental processes of life.

Cardiac Output Enhancement

Orotic acid can enhance the cardiac output and aid in the recovery from heart failure . This makes it a potential therapeutic agent in cardiovascular research.

Growth Stimulant in Mammals

Orotic acid can behave as a growth stimulant in mammals . It may assist in the absorption of calcium, magnesium, and other essential nutrients . This application is particularly relevant in the field of nutrition and developmental biology.

Treatment of Gout

Orotic acid has been reported to be useful for the treatment of gout . This application is significant in the field of medical research, particularly in the development of new therapeutic agents.

Antitumor and Antimicrobial Activities

Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities . This makes orotic acid a potential candidate for the development of new drugs in the fight against cancer and infectious diseases.

Enzyme Inhibitors

Some orotic acid analogs serve as enzyme inhibitors , attracting the attention of chemists and molecular biologists . This application is particularly relevant in the field of drug discovery and development.

Mecanismo De Acción

Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase . This conversion is crucial for the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Propiedades

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-NWZHYJCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orotic Acid-15N Monohydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)